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molecular formula C10H9N3O B1276296 2-Aminoquinoline-3-carboxamide CAS No. 31407-28-0

2-Aminoquinoline-3-carboxamide

Cat. No. B1276296
M. Wt: 187.20 g/mol
InChI Key: GXZOXGRLLFZVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04044134

Procedure details

Cyanoacetamide (19.4 g., 0.23 mole) is added to a solution of sodium ethoxide (6.65 g., 0.29 mole) in absolute ethanol (460 ml.) maintained at 50° C. The mixture is stirred and o-aminobenzaldehyde (28.0 g., 0.23 mole) in absolute ethanol (100 ml.) added. After fifteen minutes stirring at 50° C., the reaction mixture is cooled in an ice bath, filtered and dried to give 34.5 g (84% yield) of product; m.p. 240°-242° C.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH2:6])=[O:5])#[N:2].[O-]CC.[Na+].[NH2:11][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[CH:14]=O>C(O)C>[NH2:2][C:1]1[C:3]([C:4]([NH2:6])=[O:5])=[CH:14][C:13]2[C:12](=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
6.65 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
460 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After fifteen minutes stirring at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C=C1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 34.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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